molecular formula C8H3F3N2O2 B3140933 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione CAS No. 478050-30-5

2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione

Cat. No. B3140933
CAS RN: 478050-30-5
M. Wt: 216.12 g/mol
InChI Key: CKPHSLLNPQFTBR-UHFFFAOYSA-N
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Description

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

There are several methods for synthesizing trifluoromethyl compounds. For example, a new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .


Chemical Reactions Analysis

Trifluoromethyl groups have been used extensively in the agrochemical, pharmaceutical, and functional materials fields due to the development of organic compounds containing fluorine .


Physical And Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .

Scientific Research Applications

Transition Metal-Mediated Trifluoromethylation Reactions

The incorporation of trifluoromethyl groups into organic molecules has gained significant attention due to their impact on drug development and agrochemicals. Recent advances in transition metal-catalyzed reactions have enabled the construction of C(sp³, sp², and sp)–CF₃ bonds via C–H/X bond functionalization or addition processes. These reactions occur in both aliphatic and aromatic hydrocarbons. Researchers have explored diverse reagents, including radical, electrophilic, and nucleophilic trifluoromethylating agents, leading to the synthesis of novel compounds .

Molecular Topologies and Complex Structures

2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione plays a crucial role in constructing molecular topologies. Notably, it participates in the formation of homometallic and heterometallic molecular squares. These complex structures have practical implications in materials science and supramolecular chemistry, where precise arrangement of atoms is essential .

RNA Labeling with Trifluoromethyl Groups

Researchers have explored the use of trifluoromethyl groups for RNA labeling. These modifications enhance the stability and specificity of RNA probes in biological studies. The introduction of a trifluoromethyl moiety can improve the performance of RNA-based assays and imaging techniques, contributing to our understanding of cellular processes .

Synthesis of α-(Trifluoromethyl)styrene Derivatives

α-(Trifluoromethyl)styrene derivatives serve as versatile synthetic intermediates. They find applications in the preparation of more complex fluorinated compounds. These derivatives have been successfully utilized in C–F bond activation, particularly involving anionic S​N​2′-type reactions. Their unique reactivity makes them valuable building blocks for organic synthesis .

Materials Science and Fluorinated Polymers

Trifluoromethylated compounds contribute to the development of advanced materials. Researchers investigate their use in designing fluorinated polymers, coatings, and functional surfaces. The unique properties of CF₃ groups, such as electron-withdrawing effects and altered hydrophobicity, influence material behavior and performance.

Mechanism of Action

The biological activities of trifluoromethyl-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .

Safety and Hazards

Trifluoromethyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-12-5-3(14)1-2-4(15)6(5)13-7/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPHSLLNPQFTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247237
Record name 2-(Trifluoromethyl)-1H-benzimidazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione

CAS RN

478050-30-5
Record name 2-(Trifluoromethyl)-1H-benzimidazole-4,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478050-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-1H-benzimidazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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